molecular formula C11H20N2O3 B7037253 1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol

1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol

Cat. No.: B7037253
M. Wt: 228.29 g/mol
InChI Key: GCMISQOTSSQBCO-UHFFFAOYSA-N
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Description

1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol is a complex organic compound with a unique structure that includes a hydroxypropan-2-yl group and a 3-methyl-1,2-oxazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol typically involves multiple steps, including the formation of the oxazole ring and the subsequent attachment of the hydroxypropan-2-yl group. Common synthetic routes may involve the use of reagents such as aldehydes, amines, and alcohols under specific reaction conditions like controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-Hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-hydroxypropan-2-yl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8-4-11(16-12-8)6-13(5-10(3)15)9(2)7-14/h4,9-10,14-15H,5-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMISQOTSSQBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN(CC(C)O)C(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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